molecular formula C18H25N2NaO4 B2577502 Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-phenylpropanoate CAS No. 2197052-36-9

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-phenylpropanoate

Cat. No.: B2577502
CAS No.: 2197052-36-9
M. Wt: 356.398
InChI Key: ZFFNQZHXCWFPAF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-phenylpropanoate: is a chemical compound with the molecular formula C18H25N2NaO4 and a molecular weight of 356.39 g/mol . It is primarily used in research settings and is not intended for human use . This compound features a piperazine ring substituted with a tert-butoxycarbonyl group and a phenylpropanoate moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-phenylpropanoate typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Deprotected piperazine derivatives.

Mechanism of Action

The mechanism of action of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-phenylpropanoate is primarily related to its role as an intermediate in chemical reactions. It does not have a direct biological target or pathway but facilitates the synthesis of compounds that may interact with various molecular targets in biological systems .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

sodium;2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4.Na/c1-18(2,3)24-17(23)20-11-9-19(10-12-20)15(16(21)22)13-14-7-5-4-6-8-14;/h4-8,15H,9-13H2,1-3H3,(H,21,22);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFNQZHXCWFPAF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(CC2=CC=CC=C2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N2NaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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